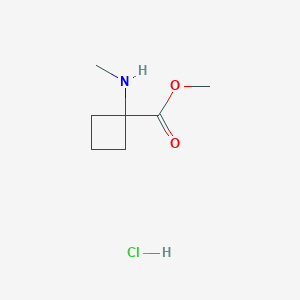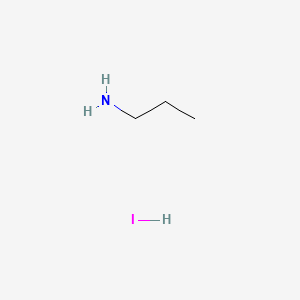
Propylamine Hydroiodide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylamine Hydroiodide can be synthesized by reacting propylamine with hydroiodic acid. The reaction typically involves adding hydroiodic acid to propylamine under controlled conditions, followed by purification steps to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful handling of reactants and optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propylamine Hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and oxidizing or reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated products, while oxidation reactions could produce corresponding amine oxides .
Scientific Research Applications
Propylamine Hydroiodide has several scientific research applications, including:
Perovskite Solar Cells: It is used to passivate defects in perovskite films, enhancing the efficiency and stability of perovskite solar cells.
Light-Emitting Diodes (LEDs): It can be incorporated into perovskite structures to improve the performance of LEDs.
Material Science: It is used to tune the properties of perovskite materials, such as band-gap, stability, and electrical conductivity.
Mechanism of Action
The mechanism by which Propylamine Hydroiodide exerts its effects involves the passivation of defects in perovskite films. It interacts with the surface and grain boundary defects, reducing non-radiative recombination and enhancing the overall performance of the material . The molecular targets include the defect sites within the perovskite structure, and the pathways involved are primarily related to defect passivation and charge carrier dynamics .
Comparison with Similar Compounds
Similar Compounds
- Ethylamine Hydroiodide
- Methylamine Hydroiodide
- Butylamine Hydroiodide
Comparison
Compared to similar compounds, Propylamine Hydroiodide offers unique advantages in terms of its ability to form stable 2D and 3D hybrid perovskite structures. This results in improved stability and electronic properties of the perovskite films . Additionally, its longer alkyl chain compared to ethylamine and methylamine hydroiodides provides better defect passivation and enhanced material properties .
Properties
IUPAC Name |
propan-1-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPQOZCVIEHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14488-45-0 | |
| Record name | Propylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propylamine hydroiodide interact with perovskite films in solar cell applications?
A1: this compound (PAI) acts as a surface passivating agent for perovskite films. [] Instead of forming a new perovskite material, PAI directly interacts with the perovskite surface during the annealing process. This interaction effectively passivates surface defects, reducing non-radiative recombination, which is detrimental to solar cell efficiency. []
Q2: What are the implications of using this compound on the performance of perovskite solar cells?
A2: Utilizing PAI for surface passivation leads to several performance enhancements in perovskite solar cells:
- Reduced Defect Density: PAI effectively diminishes surface defect density in perovskite films. []
- Improved Charge Transport: By mitigating surface traps, PAI facilitates more efficient charge carrier transport within the device. []
- Enhanced Efficiency and Stability: These improvements contribute to a higher power conversion efficiency and improved long-term stability of the solar cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



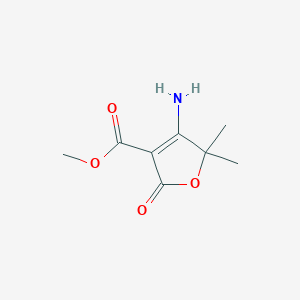

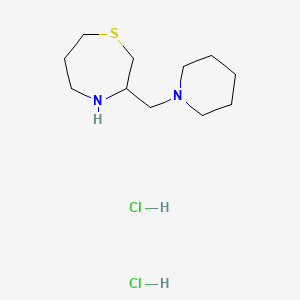
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)


![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)
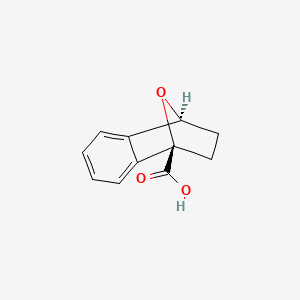

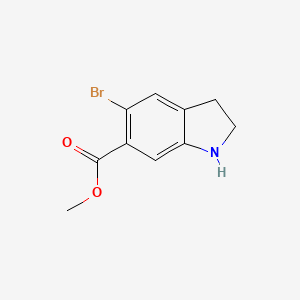
![2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate](/img/structure/B1434518.png)

